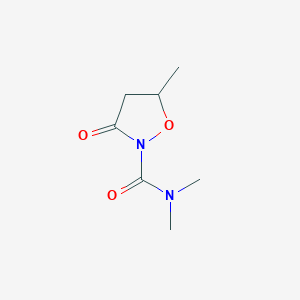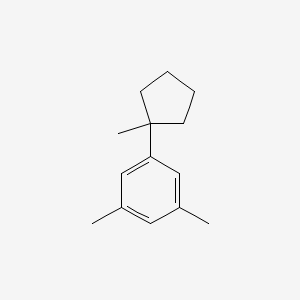
Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C16H12N2O7 It is a derivative of benzofuran, a heterocyclic organic compound, and is characterized by the presence of a 2,4-dinitrophenoxy group attached to the benzofuran ring
Preparation Methods
The synthesis of Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl- typically involves the reaction of 2,4-dinitrophenol with a suitable benzofuran derivative under specific conditions. One common method involves the use of anhydrous potassium carbonate as a base and anhydrous dichloromethane as a solvent. The reaction is carried out at room temperature for several hours, followed by purification using silica gel chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as thioredoxin reductase, by binding to the active site and preventing the enzyme’s normal function. This inhibition can lead to the disruption of cellular processes and induce cell death in certain types of cells .
Comparison with Similar Compounds
Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl- can be compared with other similar compounds, such as:
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.
3’-(diethylamino)-6’-(2,4-dinitrophenoxy)-3H-spiro[2-benzofuran-1,9-xanthene]-3-one:
The uniqueness of Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
62059-44-3 |
|---|---|
Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C16H14N2O6/c1-16(2)9-10-4-3-5-14(15(10)24-16)23-13-7-6-11(17(19)20)8-12(13)18(21)22/h3-8H,9H2,1-2H3 |
InChI Key |
FPNMTZJZOANIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B14536474.png)



![Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14536505.png)

![[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536520.png)
![Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14536524.png)



![9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B14536545.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B14536559.png)
